molecular formula C18H12Cl3N3OS B2553647 2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-77-9

2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2553647
CAS RN: 392253-77-9
M. Wt: 424.72
InChI Key: FAOZRLCEZDKHCW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H12Cl3N3OS and its molecular weight is 424.72. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds with structures related to 2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been used in the synthesis of various heterocyclic compounds. For instance, derivatives of benzothiazole have been synthesized and evaluated for their potent antitumor activities, indicating the potential of related compounds in the development of new therapeutic agents (Yoshida et al., 2005).

Antibacterial Agents

Analogues of benzothiazolyl substituted pyrazol-5-ones have been designed, synthesized, and evaluated as promising antibacterial agents, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This suggests potential research applications of 2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide in antibacterial drug development.

Molecular Interaction Studies

Research on similar compounds includes the study of their molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the structural and electronic factors influencing receptor binding and activity (Shim et al., 2002).

Antimycobacterial Activity

New derivatives such as N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide have been synthesized and screened for their in vitro antitubercular activities, indicating the potential application of related compounds in tuberculosis treatment research (Nayak et al., 2016).

Photophysical and Physicochemical Investigations

Compounds structurally related to 2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been subjected to photophysical and physicochemical investigations, such as studies on pyrazoline derivatives for the detection of Fe3+ metal ion, highlighting their potential as fluorescent chemosensors (Salman A. Khan, 2020).

Mechanism of Action

properties

IUPAC Name

2,4-dichloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3OS/c19-10-1-4-12(5-2-10)24-17(14-8-26-9-16(14)23-24)22-18(25)13-6-3-11(20)7-15(13)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOZRLCEZDKHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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